Reaction with Amines: They react with primary and secondary amines to form substituted quinazolinone derivatives. [, , , ] This reaction proceeds via ring-opening of the benzoxazinone ring followed by ring closure to form the quinazolinone ring system.
Reaction with Hydrazines: They react with hydrazine hydrate and substituted hydrazines to yield quinazolinone derivatives with diverse functionalities. [, , ]
Reaction with Alcohols: In the presence of a base, they can react with alcohols to form corresponding ester derivatives. []
Acylation Reactions: They undergo acylation reactions with acid chlorides to afford acylated quinazolinone derivatives. [, ]
Applications
Medicinal Chemistry: Benzoxazinones display a wide array of biological activities, such as anticancer, [] antimicrobial, [, , , ] anti-inflammatory, [] and enzyme inhibitory activities. [, , , ] Therefore, 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one could serve as a starting point for developing new drug candidates or lead compounds.
Agrochemicals: Some benzoxazinone derivatives exhibit herbicidal properties. [, ] Hence, this compound could be investigated for potential applications in developing new agrochemicals.
Material Science: The fluorescence properties of certain benzoxazinone derivatives have been explored in the development of organic light-emitting diodes (OLEDs). [] This compound could be investigated for its potential in material science applications.
Relevance: This compound shares the same core structure as 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, with a bromine atom substituted at the 6-position instead of chlorine at the 7-position. Both compounds belong to the 2-aryl-4H-3,1-benzoxazin-4-one class and were investigated for their lipid-altering properties. []
Compound Description: This compound shows improved potency as an inhibitor of the complement enzyme C1r compared to the reference compound FUT-175. [] It also displays increased selectivity for C1r compared to trypsin and enhanced hydrolytic stability relative to 2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one (1). []
Relevance: While structurally different from 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, this compound belongs to the broader category of 2-amino-4H-3,1-benzoxazin-4-ones, highlighting the structural diversity within this class and their potential as C1r inhibitors. []
Compound Description: Similar to compound 32, this compound demonstrates improved potency as a C1r inhibitor compared to FUT-175. [] It also exhibits increased selectivity for C1r over trypsin and enhanced hydrolytic stability compared to 2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one (1). []
Relevance: This compound further exemplifies the potential of 2-amino-4H-3,1-benzoxazin-4-ones as C1r inhibitors and shares structural similarities with 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, particularly the presence of a halogen substituent (iodine) on the 2-aminoaryl moiety and a methyl group at the 7-position instead of chlorine at the 7-position. []
Compound Description: This compound is a potent and highly specific inhibitor of human leukocyte elastase (HLE), also known as human sputum elastase (HSE), with a Ki value of 6.91 nM. [] It displays high selectivity for HSE over other proteinases. [] TEI-5624 effectively prevents the degradation of insoluble elastin by stimulated polymorphonuclear leukocytes and shows potential as a therapeutic agent for HLE-mediated diseases. []
Relevance: This compound highlights the versatility of the 4H-3,1-benzoxazin-4-one scaffold for developing elastase inhibitors. Despite structural differences from 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, it showcases the potential of modifications at various positions of the benzoxazinone ring for achieving specific biological activities. []
Compound Description: Similar to TEI-5624, this derivative displays potent and specific inhibitory activity against HLE, with a Ki value of 16.3 nM. [] It also exhibits high selectivity for HSE and effectively prevents elastin degradation by stimulated polymorphonuclear leukocytes. []
Relevance: This compound further emphasizes the potential of modifying the 4H-3,1-benzoxazin-4-one scaffold for developing elastase inhibitors. Its structural similarities with TEI-5624 and differences from 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one highlight the importance of specific substituents for achieving desired biological activities. []
Compound Description: This compound serves as a reference compound for evaluating the potency and hydrolytic stability of other 2-amino-4H-3,1-benzoxazin-4-one derivatives as C1r inhibitors. []
Relevance: Although lacking the amino group at the 2-position, this compound shares the core structure with 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one and belongs to the same class of benzoxazinones, emphasizing the importance of the 2-aryl substituent in this class of compounds. []
2-ethoxy-4H-3,1- benzoxazin -4-one (1a)
Compound Description: This compound inactivates chymotrypsin in a stoichiometric manner with a rate constant of 7 X 10 (5) M-1 min-1. [] The inactivated enzyme slowly recovers catalytic activity, indicating a reversible inactivation process. []
Relevance: This compound represents a simplified analogue of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, lacking the 4-tert-butylphenyl substituent at the 2-position. It belongs to the broader category of 2-substituted-4H-3,1-benzoxazin-4-ones and provides insights into the reactivity of the benzoxazinone ring. []
Compound Description: This compound also inactivates chymotrypsin stoichiometrically but with a faster rate constant compared to 2-ethoxy-4H-3,1- benzoxazin -4-one (1a) at greater than 4 X 10(6) M-1 min-1. [] The inactivated enzyme recovers catalytic activity at a different rate than with compound 1a, suggesting that the substituent at the 2-position influences the rate of reactivation. []
Relevance: This compound is another simplified analogue of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, lacking the 4-tert-butylphenyl substituent at the 2-position. It further emphasizes the influence of the 2-substituent on the reactivity of benzoxazinones and belongs to the same class of compounds. []
Compound Description: Unlike compounds 1a and 1d, the inactivation of chymotrypsin by this compound is an equilibrium process with a defined equilibrium constant. [] This suggests that the methyl substituent at the 2-position leads to a reversible inactivation mechanism. []
Relevance: This compound represents yet another variation at the 2-position of the 4H-3,1- benzoxazin -4-one scaffold. It belongs to the same class of compounds as 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one and emphasizes the impact of the 2-substituent on the reactivity and biological activity of benzoxazinones. []
Compound Description: This compound demonstrates remarkable chemical stability in physiological conditions with an extrapolated half-life at pH 7.4 of over 8.5 years. [] This stability makes it a promising candidate for further development as an HL elastase inhibitor. []
Relevance: This compound exemplifies the structural diversity within the 4H-3,1-benzoxazin-4-one class and the potential for achieving highly stable inhibitors of HL elastase. While structurally different from 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, it highlights the importance of optimizing substituents on the benzoxazinone ring for desired properties like stability and biological activity. []
2-ethoxy-5-ethylbenzoxazinone (38)
Compound Description: This compound exhibits incredibly potent inhibitory activity against HL elastase with a Ki value of 42 pM. [] This potency underscores its potential as a lead compound for developing novel elastase inhibitors. []
Relevance: This compound belongs to the broader category of 2-substituted-4H-3,1-benzoxazin-4-ones, similar to 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one. Its high potency against HL elastase highlights the importance of the benzoxazinone scaffold and the impact of substituent modifications on biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.